rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis
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Overview
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis is an intriguing organic compound used in various chemical and pharmaceutical applications. This compound belongs to the piperidine carboxylic acid family and features a cyclohexyl group, adding to its structural complexity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis generally involves multi-step organic reactions. Starting with cyclohexyl-substituted piperidine derivatives, various protection, oxidation, and reduction steps are carried out. The tert-butoxycarbonyl group (Boc) is often introduced using di-tert-butyl dicarbonate under basic conditions.
Industrial Production Methods
Industrial production may follow similar synthetic pathways but scaled up to involve larger reaction vessels and more stringent purification processes. Automated systems for temperature control, mixing, and product isolation ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: This reaction typically uses reagents like potassium permanganate.
Reduction: Often employs sodium borohydride or lithium aluminium hydride.
Substitution: Involves nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Conditions usually involve aqueous or organic solvents at elevated temperatures.
Reduction: Carried out in polar solvents like ethanol under inert conditions.
Substitution: Conducted in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation may yield piperidine carboxylic acids. Reduction typically results in the formation of alcohols or amines. Substitution often produces various derivatives depending on the nucleophiles used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology
In biological research, it's used to study receptor binding and inhibition, helping to elucidate the roles of specific receptors in physiological processes.
Medicine
Industry
In the industrial sector, it finds uses as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets
This compound acts primarily by interacting with specific molecular targets such as receptors or enzymes. It can bind to these proteins, modulating their activity.
Pathways Involved
The pathways involved often include signal transduction cascades, influencing cellular functions like neurotransmission or immune responses.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid, cis
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, cis
Uniqueness
What sets rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis apart is its cyclohexyl group, which introduces unique steric and electronic properties that can influence its reactivity and binding characteristics.
This detailed article should give you a comprehensive understanding of this compound from its synthesis to its applications. What piques your interest the most?
Properties
CAS No. |
2408936-76-3 |
---|---|
Molecular Formula |
C17H29NO4 |
Molecular Weight |
311.4 |
Purity |
95 |
Origin of Product |
United States |
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